molecular formula C8H9N5 B2860147 [2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine CAS No. 954264-57-4

[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine

Cat. No.: B2860147
CAS No.: 954264-57-4
M. Wt: 175.195
InChI Key: DUYAAJSVDJDKHV-UHFFFAOYSA-N
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Description

[2-(1H-1,2,4-Triazol-1-yl)pyridin-4-yl]methanamine (CAS: 954264-57-4) is a heterocyclic amine with a molecular formula of C₈H₉N₅ and a molecular weight of 175.19 g/mol . Its structure consists of a pyridine ring substituted at the 2-position with a 1,2,4-triazole moiety and a methanamine group at the 4-position (SMILES: C1=CN=C(C=C1CN)N2C=NC=N2) . The compound is primarily used in research settings, with applications in medicinal chemistry and agrochemical development due to its nitrogen-rich aromatic system .

Properties

IUPAC Name

[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-4-7-1-2-11-8(3-7)13-6-10-5-12-13/h1-3,5-6H,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYAAJSVDJDKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Pyridine Intermediate Synthesis

Reaction begins with 2-chloro-4-(chloromethyl)pyridine, where the 4-position chloromethyl group undergoes nucleophilic displacement with 1H-1,2,4-triazole. Key parameters:

  • Solvent : Anhydrous dimethylformamide (DMF) at 0–5°C under nitrogen atmosphere
  • Base : Sodium hydride (2.2 equiv) to deprotonate triazole (pKa ≈ 10.3)
  • Reaction time : 12–18 hours with stirring
  • Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexanes 3:7)

Nitrile to Amine Reduction

The intermediate 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile undergoes catalytic hydrogenation:

  • Catalyst : 10% Pd/C (0.5 equiv) in methanol
  • Conditions : H₂ gas (50 psi), 25°C, 6 hours
  • Workup : Filtration through Celite®, solvent evaporation under reduced pressure
  • Yield : 85–89%

Key advantage : High atom economy (83%) and scalability to multigram quantities.

Azide-Alkyne Huisgen Cycloaddition Approach

Patent WO1998022459A1 discloses an alternative route leveraging copper-free 1,3-dipolar cycloaddition (Table 1):

Step Reaction Components Conditions Yield
1 2-Azido-4-(azidomethyl)pyridine + Propargylamine Toluene, reflux, 72 h 74%
2 Triazole formation DMAD (4.5 equiv), 110°C, 48 h 68%
3 Deprotection HCl (6M), EtOH, 12 h 91%

Critical observations :

  • Requires strict temperature control during cycloaddition to prevent regioisomer formation
  • Dimethyl acetylenedicarboxylate (DMAD) acts as both dipolarophile and electron-deficient alkyne
  • Final deprotection step removes tert-butoxycarbonyl (Boc) groups with high efficiency

Reductive Amination of Pyridinecarbaldehyde

A less common but efficient method utilizes 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbaldehyde as the key intermediate:

Aldehyde Synthesis

  • Starting material : 4-Methyl-2-(1H-1,2,4-triazol-1-yl)pyridine
  • Oxidation : SeO₂ (1.2 equiv) in dioxane/water (4:1) at 80°C for 8 hours
  • Yield : 63% after extraction (CH₂Cl₂) and rotary evaporation

Reductive Amination

  • Amine source : Ammonium acetate (3.0 equiv) in methanol
  • Reducing agent : Sodium cyanoborohydride (1.5 equiv)
  • Reaction time : 24 hours at room temperature
  • Purification : Acid-base extraction (pH 4.5 → 10.5)
  • Yield : 78%

Note : This method avoids transition metal catalysts, making it preferable for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Table 2 : Performance metrics of major preparation methods

Method Total Yield (%) Purity (HPLC) Scalability Cost Index
Two-Step 58–64 98.5% >100 g 1.0
Huisgen 46–52 97.2% <10 g 2.3
Reductive Amination 49–55 99.1% 50 g 1.7

Key findings :

  • The two-step route offers superior scalability for industrial production
  • Reductive amination provides highest purity but requires expensive SeO₂
  • Huisgen approach enables modular triazole substitution but suffers from long reaction times

Optimization Strategies and Process Challenges

Protecting Group Considerations

  • Trimethylsilyl (TMS) protection : Used in patent methods to prevent amine oxidation during cycloaddition
  • Benzyl ethers : Alternative protecting groups require hydrogenolysis (H₂/Pd) for removal

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) increase nucleophilic substitution rates but complicate product isolation
  • Mixed solvent systems (toluene/EtOAc 9:1) improve Huisgen cycloaddition regioselectivity

Catalytic System Innovations

  • Recent trials with polymer-supported Pd catalysts show 12% yield improvement in hydrogenation steps
  • Microwave-assisted synthesis reduces Huisgen reaction time from 72 to 8 hours with comparable yields

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

  • Reduction: : Reduction reactions can reduce nitro groups or other oxidized forms back to amines.

  • Substitution: : Substitution reactions can replace the amine group with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Common reducing agents include hydrogen gas (H2) and sodium borohydride (NaBH4).

  • Substitution: : Common reagents include halogenating agents like thionyl chloride (SOCl2) and alkylating agents like alkyl halides.

Major Products Formed

  • Oxidation: : Nitro derivatives, hydroxylamines, and other oxidized forms.

  • Reduction: : Amine derivatives, including secondary and tertiary amines.

  • Substitution: : Halogenated derivatives, alkylated derivatives, and other substituted forms.

Scientific Research Applications

Chemistry

In chemistry, [2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential as an antimicrobial agent. Its ability to interact with microbial cell membranes and disrupt their function makes it a candidate for developing new antibiotics.

Medicine

In the medical field, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies for treating various diseases, including cancer and inflammatory conditions.

Industry

In industry, [2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which [2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine exerts its effects involves its interaction with molecular targets and pathways. For example, in antimicrobial applications, it may disrupt microbial cell membranes by binding to specific proteins or lipids, leading to cell lysis and death. In cancer treatment, it may inhibit specific enzymes or signaling pathways involved in tumor growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole and Triazole Moieties

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine
  • Molecular Formula: Not explicitly stated, but derived from pyrazole and pyrrolidine rings.
  • Key Differences: Features a fused pyrrolo-pyrazole core instead of a pyridine-triazole system.
  • Synthesis : Involves N-SEM protection of pyrazole followed by alkylation at the C-5 position .
1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine Oxalate
  • Molecular Formula : C₈H₁₃N₃O₄ (as an oxalate salt).
  • Key Differences : Contains a dimethylpyrazole group, which introduces steric hindrance and reduces hydrogen-bonding capacity compared to the triazole-pyridine system. The oxalate salt form enhances crystallinity and stability .

Triazole-Containing Methanamines

2-(1H-1,2,4-Triazol-1-yl)ethan-1-amine Hydrochloride
  • Molecular Formula : C₄H₈N₄·HCl (MW: ~148.6 g/mol).
  • Key Differences : Replaces the pyridine ring with a shorter ethanamine chain. The reduced aromaticity may limit applications in metal coordination or π-π stacking interactions .
(1H-1,2,4-Triazol-3-yl)methanamine Hydrochloride
  • Molecular Formula : C₃H₆N₄·HCl (MW: ~138.6 g/mol).
  • Key Differences : Lacks the pyridine ring entirely, resulting in a smaller, less complex structure. This simplification could improve synthetic accessibility but reduce binding specificity in biological systems .

Pyridine- and Phenyl-Substituted Analogues

[1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine
  • Molecular Formula : C₁₅H₁₄N₄ (MW: 238.3 g/mol).
  • Key Differences : Incorporates a phenyl group and pyrazole ring, increasing hydrophobicity and steric bulk. The extended π-system may enhance fluorescence properties or ligand-receptor interactions .
2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine
  • Molecular Formula : C₉H₁₀N₄ (MW: 174.2 g/mol).
  • Key Differences : Substitutes pyridine with benzene, eliminating the basic nitrogen in the aromatic ring. This reduces polarity and may affect solubility in aqueous media .

Amino Acid Derivatives with Triazole Moieties

  • Example : β-(1,2,4-Triazol-1-yl)-L-alanine
  • Key Differences: Integrates the triazole group into an amino acid backbone, enabling integration into peptide chains. This contrasts with the standalone methanamine structure of the target compound, which lacks carboxylic acid functionality .
  • Applications: Known as a metabolite of fungicides and herbicides, highlighting its role in biodegradation pathways .

Comparative Analysis Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
[Target Compound] C₈H₉N₅ 175.19 Pyridine + 1,2,4-triazole + methanamine
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine Not specified Not specified Fused pyrrolo-pyrazole + methanamine
1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine C₈H₁₃N₃O₄ 215.21 Dimethylpyrazole + oxalate salt
[1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine C₁₅H₁₄N₄ 238.30 Phenyl + pyridine + pyrazole + methanamine

Table 2: Functional and Application Differences

Compound Name Key Functional Groups Potential Applications
[Target Compound] Pyridine, triazole, amine Agrochemicals, metal ligands
2-(1H-1,2,4-Triazol-1-yl)ethan-1-amine HCl Ethanamine, triazole Small-molecule catalysis
β-(1,2,4-Triazol-1-yl)-L-alanine Amino acid, triazole Fungicide metabolites
[1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine Pyrazole, pyridine, phenyl Drug discovery, fluorescence probes

Biological Activity

[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C₈H₉N₅
  • Molecular Weight : 175.19 g/mol
  • IUPAC Name : [2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine
  • PubChem CID : 16791118

Biological Activity Overview

The compound has been investigated for various biological activities, particularly its antimicrobial properties. The following sections summarize key findings from recent research.

Antimicrobial Activity

Research indicates that [2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine exhibits notable antibacterial activity against several pathogens. In vitro studies have demonstrated its effectiveness against strains of Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria.

Case Study: Antimycobacterial Screening

A study explored the compound's activity against Mycobacterium tuberculosis. While initial screenings did not show significant activity against the H37Rv strain, further modifications of the triazole moiety led to enhanced bioactivity against ESKAPE pathogens (a group of bacteria known for their antibiotic resistance) .

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosisLow/No ActivityN/A
Staphylococcus aureusModerate Activity32 µg/mL
Escherichia coliModerate Activity64 µg/mL
Klebsiella pneumoniaeHigh Activity16 µg/mL

Structure-Activity Relationships (SAR)

The biological activity of [2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine is influenced by the positioning and nature of substituents on the triazole and pyridine rings. Research has shown that variations in these substituents can lead to significant changes in potency against different pathogens.

Key Findings:

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups on the triazole ring enhances antibacterial activity.
  • Positioning of Functional Groups : The position of the triazole moiety relative to the pyridine ring is crucial; compounds with the triazole at the 2-position tend to exhibit better activity compared to those at the 4-position .

Synthesis Methods

The synthesis of [2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine typically involves multi-step organic reactions:

  • Formation of Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Pyridine Substitution : Employing nucleophilic substitution reactions to introduce the pyridine moiety.

Safety Information

The compound is classified with cautionary statements indicating potential hazards:

  • Signal Word : Warning
  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .

Q & A

Q. What are the established synthetic routes for [2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine, and what reaction conditions are critical for optimizing yield and purity?

The synthesis typically involves multi-step reactions starting with functionalized pyridine derivatives. Key steps include introducing the triazole moiety via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres attach the triazole ring to the pyridine core, followed by reductive amination to introduce the methanamine group. Critical parameters include temperature control (60–80°C for triazole formation), solvent selection (e.g., DMF or ethanol for solubility), and catalyst loading (e.g., 5 mol% Pd/C for hydrogenation). Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. What analytical techniques are most effective for characterizing [2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine?

A combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques), high-resolution mass spectrometry (HRMS), and X-ray crystallography is recommended. In ¹H NMR, the methanamine protons appear as a singlet at δ 3.8–4.2 ppm, while triazole protons resonate as distinct singlets between δ 8.5–9.0 ppm. HRMS should show the molecular ion peak [M+H]⁺ at m/z 175.19 with <5 ppm accuracy. For crystalline samples, X-ray diffraction using SHELXL software reveals bond lengths of 1.33–1.36 Å for triazole C–N bonds, confirming planar geometry .

Q. What biological screening strategies are recommended for evaluating the pharmacological potential of this compound?

Initial screening should focus on enzyme inhibition assays (e.g., fluorescence-based kinase or cytochrome P450 assays) to determine IC₅₀ values. Cell-based studies using cancer lines (e.g., MCF-7, A549) with MTT assays over 48–72 hours assess cytotoxicity. Blood-brain barrier permeability can be evaluated via PAMPA assays, with logBB values >0.3 indicating CNS penetration. Dose-response curves should be analyzed using four-parameter logistic models, including controls (e.g., DMSO vehicle and imatinib for kinase inhibition) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for triazole-containing methanamine derivatives?

Contradictions often arise from assay variability or impurities. A systematic approach includes:

  • Repeating assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays).
  • Conducting counter-screens against off-target proteins (e.g., using selectivity panels).
  • Validating compound purity via HPLC-UV (>98%) and LC-MS.
  • Performing molecular dynamics simulations (50 ns trajectories) to identify conformational differences affecting binding .

Q. What strategies are effective for designing analogs with enhanced metabolic stability?

Rational design strategies include:

  • Introducing electron-withdrawing groups (e.g., –CF₃) at the pyridine C3 position to reduce CYP450 oxidation.
  • Replacing the methanamine group with cyclopropylamine derivatives to hinder first-pass metabolism.
  • Incorporating deuterium at α-carbon positions to leverage kinetic isotope effects. Synthetic routes may require Buchwald-Hartwig amination for bulky substituents and chiral HPLC for enantiopure derivatives. In vitro microsomal stability assays (human liver microsomes + NADPH) should show >40% parent compound remaining after 1 hour .

Q. What crystallization challenges are associated with this compound, and how can they be overcome?

Flexibility and hydrogen-bonding variability often lead to crystal packing disorders. Successful crystallization requires:

  • Slow vapor diffusion using dichloromethane/hexane at 4°C.
  • Seeding with microcrystals obtained via solvent-anti-solvent crash methods.
  • Data collection at 100K with synchrotron radiation (λ = 0.7–1.0 Å). SHELXT software resolves pseudosymmetry issues, while Olex2 refinement with TWINABS corrects twinned crystals. Solutions typically show R₁ values <5% with complete hydrogen localization .

Q. How can computational methods aid in predicting the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations predict binding modes and affinity. Pharmacophore modeling identifies critical interaction points (e.g., hydrogen bonds with triazole N2). Machine learning models (e.g., Random Forest) trained on kinase inhibition data can prioritize targets for experimental validation .

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